3-Chloro-6-isopropoxypyridazine
Overview
Description
3-Chloro-6-isopropoxypyridazine (3CIP) is a chlorinated heterocyclic compound with a molecular formula of C6H7ClN2O. It is a colorless solid that is soluble in water and alcohols. 3CIP is an important intermediate in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the laboratory as a reagent for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Large Scale Synthesis : A large scale synthesis method for a similar compound, 3-chloro-5-methoxypyridazine, has been developed. This method involves selective displacement and catalytic hydrogenation, highlighting the chemical versatility of such compounds (Bryant et al., 1995).
Spectroscopic Analysis : Detailed spectroscopic properties of 3-chloro-6-methoxypyridazine have been studied using FT-Raman and FT-Infrared spectra. This research demonstrates the potential for using such compounds in various spectroscopic applications (Chamundeeswari et al., 2013).
Biological Activity and Applications
Antimicrobial Agents : Research on 3-amino-6-alkoxypyridazine derivatives, including compounds with chloro substituents, has shown potential for antimicrobial applications. These findings could be relevant for the development of new antibiotics or antiseptics (Horie, 1963).
Interleukin-1β Inhibition : Compounds structurally related to 3-chloro-6-isopropoxypyridazine, specifically 3-chloro-4-carboxamido-6-arylpyridazines, have been identified as inhibitors of interleukin-1β, a critical mediator in inflammatory responses. This suggests potential applications in treating inflammatory diseases (Dolle et al., 1997).
Environmental and Analytical Chemistry
Photolytic and Sonolytic Decomposition Studies : Research involving similar triazine compounds, like atrazine, has shown their decomposability under photolytic and sonolytic conditions. This knowledge can be applied to environmental remediation and understanding the environmental fate of pyridazine derivatives (Hiskia et al., 2001).
Soil and Groundwater Monitoring : Studies on triazine compounds, such as atrazine, have been conducted to monitor their presence in groundwater. This type of research is crucial for environmental monitoring and assessing the impact of agricultural chemicals on ecosystems (Pucarević et al., 2002).
properties
IUPAC Name |
3-chloro-6-propan-2-yloxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXJNVELORMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291359 | |
Record name | 3-chloro-6-isopropoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-isopropoxypyridazine | |
CAS RN |
3184-71-2 | |
Record name | 3184-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-isopropoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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